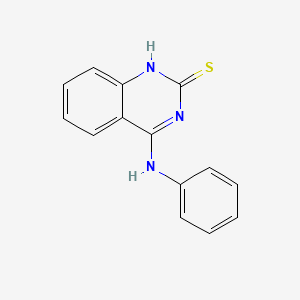

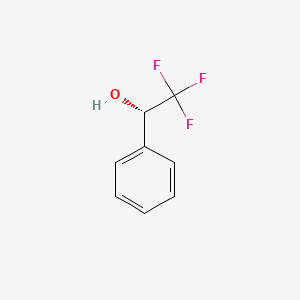

(S)-2,2,2-trifluoro-1-phenylethanol

Vue d'ensemble

Description

“(S)-(+)-alpha-(Trifluoromethyl)benzyl alcohol” is an organic compound that is part of the Acros Organics product portfolio . It is a clear colorless to light yellow liquid .

Synthesis Analysis

There are protocols available for the selective synthesis of different organofluorine compounds, including those with a fluoro-substituted or a trifluoromethyl-substituted stereogenic carbon .

Molecular Structure Analysis

The molecular formula of “(S)-(+)-alpha-(Trifluoromethyl)benzyl alcohol” is C8H7F3O . Its average mass is 176.136 Da and its monoisotopic mass is 176.044907 Da .

Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .

Physical and Chemical Properties Analysis

“(S)-(+)-alpha-(Trifluoromethyl)benzyl alcohol” has a refractive index of 1.462 at 20°C . Its boiling point is 73-76 °C at 9 mmHg . The density of this compound is 1.3 g/mL at 25 °C .

Applications De Recherche Scientifique

Renewable Benzyl Alcohol Production

(S)-(+)-alpha-(Trifluoromethyl)benzyl alcohol and its derivatives have been explored in renewable production systems. Notably, Pugh et al. (2015) engineered Escherichia coli for the renewable production of benzyl alcohol from glucose. The process involved synthesizing benzyl alcohol through a non-natural pathway, which utilized endogenous phenylpyruvate and a series of heterologous steps. This achievement underscores the compound's role in sustainable chemical production, achieving titers up to 114±1 mg/L, which is a significant yield on glucose (Pugh et al., 2015).

Chemical Synthesis and Transformations:

Benzyl Ether Synthesis

Poon & Dudley (2006) described the use of a stable, neutral organic salt for the conversion of alcohols into benzyl ethers. This illustrates the compound's application in creating protective groups or intermediates in organic synthesis (Poon & Dudley, 2006).

Ion Mobility Spectrometry

Fernández-Maestre et al. (2016) introduced trifluoromethyl benzyl alcohol as a “shift reagent” in ion mobility spectrometry. They studied the mobility shifts of selected compounds, showing the compound's potential in analytical chemistry for understanding molecular interactions and structures (Fernández-Maestre et al., 2016).

C-OH Bond Transformation

Mi et al. (2016) studied benzylic alcohols and their transformation catalyzed by metal triflate. They showed that these catalysts could facilitate secondary benzylation of various nucleophiles, demonstrating the compound's utility in complex organic synthesis and transformations (Mi et al., 2016).

Electroanalytical Studies

Xavier et al. (2011) conducted electroanalytical studies on the ethoxylation of benzyl alcohol, emphasizing its importance in industrial chemistry and potential in electrochemical studies for understanding reaction mechanisms and kinetics (Xavier et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S)-2,2,2-trifluoro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOMEAQPOMDWSR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340-06-7 | |

| Record name | (+)-2,2,2-Trifluoro-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-α-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: The research mentions resolving enantiomeric alcohols using (S)-(-)-1-phenylethyl isocyanate. Could this method be applied to separate the enantiomers of α-(Trifluoromethyl)benzyl alcohol?

A1: It's highly probable. The paper demonstrates the successful resolution of various chiral secondary alcohols, including aryl alkyl carbinols []. (S)-(+)-α-(Trifluoromethyl)benzyl alcohol, being a chiral secondary alcohol with an aryl alkyl carbinol structure, could potentially be separated into its enantiomers using this method. The reaction with (S)-(-)-1-phenylethyl isocyanate would yield diastereomeric urethane derivatives, which can be separated via gas chromatography due to their differing physicochemical properties.

A2: Potentially yes. The research showcases the capability of enzymes, specifically those in rabbit liver cytosol and endophytic fungi, to reduce ketones into chiral alcohols with high enantiomeric purity [, ]. Given the right enzyme, α-(Trifluoromethyl)acetophenone could be reduced to predominantly yield (S)-(+)-α-(Trifluoromethyl)benzyl alcohol. Factors such as enzyme specificity, reaction conditions, and the presence of directing groups on the substrate would influence the stereochemical outcome.

Q2: One study utilized a chiral solvent, (S)-(+)-2,2,2-trifluoro-1-phenylethanol, to study reaction kinetics. Could (S)-(+)-α-(Trifluoromethyl)benzyl alcohol potentially serve as a chiral solvent or resolving agent in similar studies?

A3: It's plausible. The use of (S)-(+)-2,2,2-trifluoro-1-phenylethanol as a chiral solvent in the research highlights the ability of chiral environments to influence reaction outcomes and provide insights into stereoselectivity []. Given its structural similarity and chirality, (S)-(+)-α-(Trifluoromethyl)benzyl alcohol could potentially function as a chiral solvent or resolving agent in similar studies exploring stereoselective reactions or chiral recognition phenomena.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B1347651.png)

![4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B1347674.png)